molecular formula C20H14N2 B2697578 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile CAS No. 339104-22-2

1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile

Cat. No. B2697578
CAS RN: 339104-22-2
M. Wt: 282.346
InChI Key: FDSKGLWNWOPYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound you mentioned, “1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile”, is likely to share some of these properties due to its indole core.


Molecular Structure Analysis

The molecular structure of “1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile” would be based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Photophysics and Organic Phosphorescence

Interestingly, 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile has been explored for its photo-activated room-temperature ultralong phosphorescence . This property could have applications in materials science and optoelectronics .

Cycloaddition Reactions

The compound serves as a versatile building block in cycloaddition reactions, leading to densely functionalized cyclohepta[b]indoles with exceptional yields. Incorporating a second molecule of propargylic ester as a supplementary side chain enhances its utility .

Other Potential Applications

While the above fields highlight specific applications, it’s worth noting that indole derivatives, including 1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile , continue to be investigated for their potential in various areas such as anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular activities .

properties

IUPAC Name

1-methyl-4-phenylbenzo[f]indole-9-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-22-12-11-17-19(14-7-3-2-4-8-14)16-10-6-5-9-15(16)18(13-21)20(17)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSKGLWNWOPYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C3=CC=CC=C3C(=C21)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-phenyl-1H-benzo[f]indole-9-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.